The compound 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride has garnered interest in the scientific community due to its potential applications as a dopaminergic agent. Research has been conducted to synthesize and evaluate its efficacy, particularly in the context of peripheral prejunctional dopamine receptor agonists, which are crucial for various physiological functions and therapeutic interventions.
One of the applications of indolin-2-one derivatives is in the treatment of Parkinson’s disease and restless legs syndrome. A practical synthesis approach for 4-(2-hydroxyethyl)indolin-2-one, a precursor to dopaminergic agonists like ropinirole, has been described, highlighting the relevance of such compounds in therapeutic contexts3.
Indoline derivatives, including those related to 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, have been evaluated as 5-HT(2C) receptor agonists. These compounds have shown promise in reducing food intake in rats, suggesting potential applications in the treatment of obesity4. The ability to modulate serotonin receptors further underscores the versatility of indoline derivatives in addressing various health conditions.
The synthesized metabolite of a dopaminergic agent, closely related to 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, demonstrated significant activity in cardiovascular assays, including a cat cardioaccelerator nerve assay and an isolated cat atrium assay2. This indicates potential applications in cardiovascular research, where modulation of dopaminergic pathways can be crucial.
In the study of peripheral prejunctional dopaminergic agonists, a series of (beta-aminoethyl)indolones, including 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, was synthesized and evaluated. The most potent compound in this series was found to be 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone, with an ED50 of 2 +/- 0.3 nM, indicating its high affinity and potential efficacy in modulating dopaminergic pathways1. Another study synthesized a related compound, 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, which was proposed as a metabolite of a dopaminergic agent and exhibited high potency and rapid onset of pharmacological effects in vivo and in vitro2. These findings suggest that the hydrochloride salt of 4-(2-(Propylamino)ethyl)indolin-2-one could act as a dopaminergic agonist, potentially influencing cardiovascular and neurological functions through its interaction with dopamine receptors.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6